

5-Methoxybenzo[d]thiazole: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: 5-Methoxybenzo[d]thiazole

Cat. No.: B1315470

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **5-Methoxybenzo[d]thiazole** (CAS No. 2942-14-5). This document outlines available data, presents detailed experimental protocols for the determination of key properties, and includes visualizations to illustrate experimental workflows.

Core Physicochemical Data

While experimental data for **5-Methoxybenzo[d]thiazole** is limited in publicly accessible literature, the following table summarizes its known properties and includes data for structurally similar compounds to provide a comparative reference.

Property	Value for 5-Methoxybenzo[d]thiazole	Value for Analogs	Analog Compound
Molecular Formula	C ₈ H ₇ NOS	C ₉ H ₉ NOS	5-Methoxy-2-methylbenzo[d]thiazole
Molecular Weight	165.22 g/mol	179.24 g/mol	5-Methoxy-2-methylbenzo[d]thiazole
Melting Point	Not available	36-40 °C	5-Methoxy-2-methylbenzo[d]thiazole
Boiling Point	Not available	135 °C at 3 mmHg	5-Methoxy-2-methylbenzo[d]thiazole
pKa	Not available	2.24 ± 0.10 (Predicted)	5-Methoxy-2-methylbenzo[d]thiazole
LogP	Not available	2.1703	5-Methoxy-2,3-dihydrobenzo[d]thiazole
Solubility	Good solubility in organic solvents such as CHCl ₃ , CH ₂ Cl ₂ , and DMSO is predicted based on related compounds. [1] Poor water solubility is also anticipated. [1]		

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **5-Methoxybenzo[d]thiazole** are outlined below. These are generalized protocols that can be adapted for this specific compound.

Synthesis of 5-Methoxybenzo[d]thiazole

A plausible synthetic route for **5-Methoxybenzo[d]thiazole** can be adapted from the synthesis of related benzothiazole derivatives. One common method involves the condensation of an appropriately substituted o-aminothiophenol with a suitable carboxylic acid or its derivative. A microwave-assisted synthesis has been reported for a similar compound, 2-(4-methoxyphenyl)benzo[d]thiazole, which suggests a potential efficient route.^[2]

Example Protocol (Microwave-Assisted Synthesis):^[2]

- To a solution of 4-methoxy-2-aminothiophenol (1 equivalent) and an appropriate formic acid equivalent (e.g., orthoformate) in a suitable solvent like diethyl ether, add a solid support such as silica gel.
- Thoroughly mix the slurry and remove the solvent via rotary evaporation to obtain a dry solid.
- Subject the resulting solid to microwave irradiation (e.g., 300W for 6 minutes).
- After completion, allow the reaction mixture to cool.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **5-Methoxybenzo[d]thiazole**.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.^[3]

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital instrument)^[3]

- Capillary tubes (sealed at one end)[3]
- Thermometer[3]

Procedure:[3]

- Finely powder a small sample of dry **5-Methoxybenzo[d]thiazole**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly at first to get an approximate melting point.
- Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[3]
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid organic compound.

Apparatus:

- Small test tube or fusion tube[4]
- Capillary tube (sealed at one end)[4]
- Thermometer[4]
- Heating bath (e.g., Thiele tube or aluminum block)[4]

Procedure:[4][5]

- Place a small amount of liquid **5-Methoxybenzo[d]thiazole** into a fusion tube.

- Invert a capillary tube (sealed end up) and place it into the fusion tube containing the liquid.
- Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
- Heat the apparatus slowly and uniformly in a heating bath.[4]
- Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
- Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point.[4]

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration and spectrophotometry are common methods for its determination.[6] 1H NMR spectroscopy can also be a powerful tool.[7][8][9][10]

Procedure (Spectrophotometric Method):[6]

- Prepare a series of buffer solutions with known pH values.
- Dissolve a precise amount of **5-Methoxybenzo[d]thiazole** in each buffer solution to create solutions of known concentration.
- Measure the UV-Vis absorbance spectrum of each solution.
- Identify the wavelengths at which the protonated and deprotonated forms of the molecule have different absorbances.
- Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.
- The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Determination of n-Octanol/Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is critical in drug development.^[11] The shake-flask method is the traditional approach, while HPLC-based methods offer a faster alternative.^{[11][12]}

Procedure (Shake-Flask Method):^[13]

- Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
- Accurately weigh a sample of **5-Methoxybenzo[d]thiazole** and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water.
- Add a known volume of the other phase to a separatory funnel.
- Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).^[13]
- Allow the two phases to separate completely.
- Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of P.^[11]

Determination of Solubility

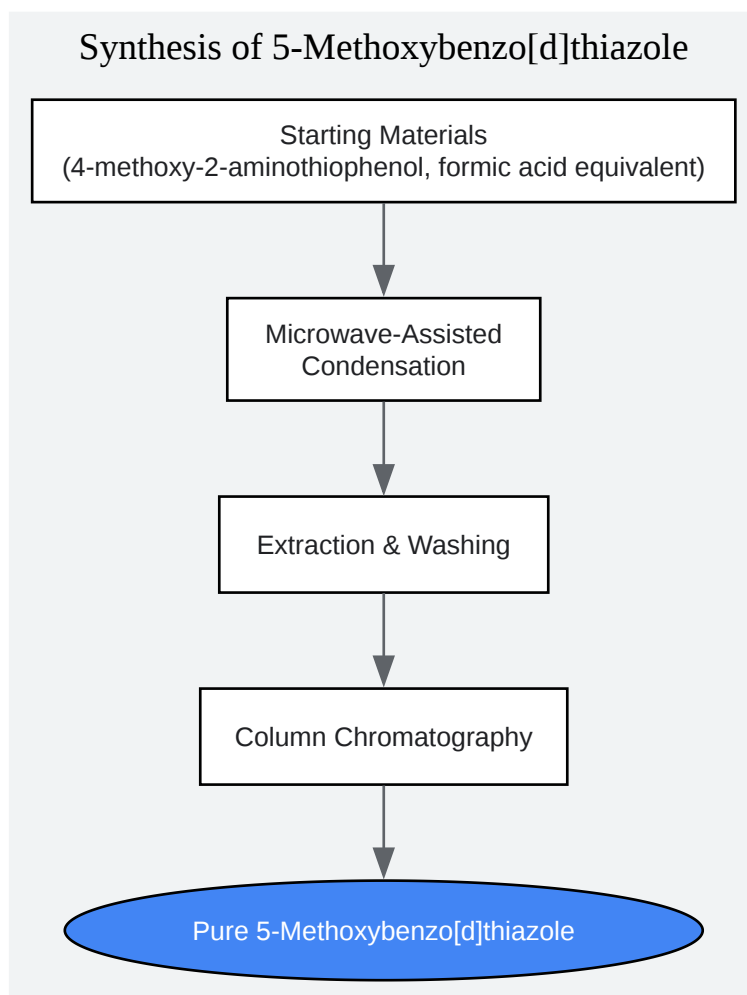
Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.^[14]

Procedure (General Gravimetric Method):^{[15][16][17]}

- Add an excess amount of **5-Methoxybenzo[d]thiazole** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
- Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow any undissolved solid to settle.
- Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.
- Evaporate the solvent from the extracted supernatant completely.
- Weigh the remaining solid residue.
- The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or mol/L).

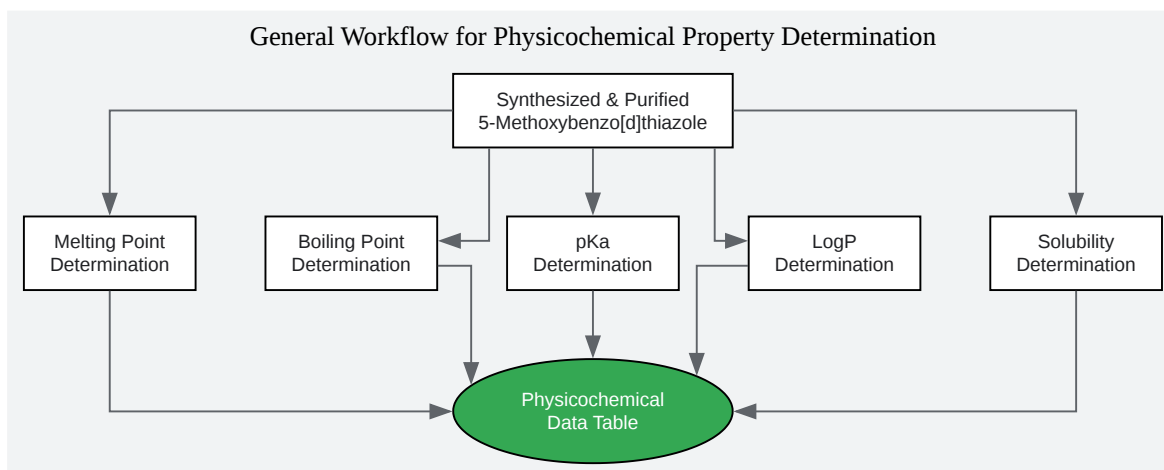
Visualizations

The following diagrams illustrate key experimental workflows.



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Caption: Synthetic workflow for **5-Methoxybenzo[d]thiazole**.



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Caption: Workflow for determining physicochemical properties.

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